molecular formula C45H48N2O2 B12377982 Cyanine7.5 carboxylic

Cyanine7.5 carboxylic

Cat. No.: B12377982
M. Wt: 648.9 g/mol
InChI Key: DIOYUGMHQUIXFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyanine7.5 carboxylic acid is a near-infrared fluorescent dye commonly used in biomedical research. It is a derivative of Cyanine 7.5 with carboxylic acid functional groups, which allows it to be covalently bound to biological molecules such as antibodies and proteins. This compound is particularly useful for tracking the location and dynamic changes of these molecules in biological samples .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyanine7.5 carboxylic acid can be synthesized through various methods. One common approach involves the reaction of Cyanine 7.5 with carboxylic acid derivatives. The synthesis typically requires specific reaction conditions, including the use of organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and may involve catalysts to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound acid often involves large-scale chemical synthesis processes. These processes are designed to ensure high purity and yield of the compound. The use of advanced purification techniques, such as chromatography, is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Cyanine7.5 carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound acid include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylated derivatives, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

Cyanine7.5 carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a fluorescent probe for detecting and quantifying various chemical species.

    Biology: Employed in cell imaging and tracking the movement of biomolecules within cells.

    Medicine: Utilized in diagnostic imaging techniques, such as near-infrared fluorescence imaging, to visualize tissues and organs.

    Industry: Applied in the development of biosensors and other analytical devices

Mechanism of Action

The mechanism of action of Cyanine7.5 carboxylic acid involves its ability to emit near-infrared fluorescence when excited by light of a specific wavelength. This property allows it to be used as a fluorescent label for biological molecules. The compound can be covalently bound to antibodies, proteins, and other biomolecules, enabling the tracking of their location and dynamic changes in biological samples. The molecular targets and pathways involved in its action are primarily related to its interaction with these biomolecules .

Comparison with Similar Compounds

Cyanine7.5 carboxylic acid is unique among cyanine dyes due to its near-infrared fluorescence and carboxylic acid functional groups. Similar compounds include:

These compounds share similar applications but differ in their spectral properties, making this compound acid particularly useful for specific applications requiring near-infrared fluorescence .

Properties

Molecular Formula

C45H48N2O2

Molecular Weight

648.9 g/mol

IUPAC Name

6-[(2E)-1,1-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indol-3-yl]hexanoate

InChI

InChI=1S/C45H48N2O2/c1-44(2)39(46(5)37-25-23-33-16-8-10-18-35(33)42(37)44)27-21-31-14-13-15-32(30-31)22-28-40-45(3,4)43-36-19-11-9-17-34(36)24-26-38(43)47(40)29-12-6-7-20-41(48)49/h8-11,16-19,21-28,30H,6-7,12-15,20,29H2,1-5H3

InChI Key

DIOYUGMHQUIXFB-UHFFFAOYSA-N

Isomeric SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C4=C/C(=C/C=C/5\C(C6=C(N5CCCCCC(=O)[O-])C=CC7=CC=CC=C76)(C)C)/CCC4)C

Canonical SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)[O-])C=CC7=CC=CC=C76)(C)C)CCC4)C

Origin of Product

United States

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